molecular formula C31H53NSi2 B14282477 N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine CAS No. 138835-26-4

N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine

Cat. No.: B14282477
CAS No.: 138835-26-4
M. Wt: 495.9 g/mol
InChI Key: ZSRJXJPBQGNEJI-UHFFFAOYSA-N
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Description

N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine: is a complex organic compound characterized by the presence of multiple silyl groups and a benzyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine typically involves multiple steps, including the formation of silyl-protected intermediates and subsequent coupling reactions. One common approach involves the use of silylating agents such as tri(propan-2-yl)silyl chloride to introduce the silyl groups. The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can target the triple bonds in the prop-2-yn-1-yl groups, converting them into alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Alkenes, alkanes

    Substitution: Various substituted silyl amines

Scientific Research Applications

N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The silyl groups can enhance the compound’s stability and reactivity, while the benzyl group can participate in various binding interactions. The compound’s effects are mediated through its ability to undergo specific chemical transformations, influencing biological pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-[tri(methyl)silyl]-N-{3-[tri(methyl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine
  • N-Benzyl-3-[tri(ethyl)silyl]-N-{3-[tri(ethyl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine

Uniqueness

N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine is unique due to the presence of tri(propan-2-yl)silyl groups, which confer distinct steric and electronic properties compared to other silyl-protected compounds

Properties

CAS No.

138835-26-4

Molecular Formula

C31H53NSi2

Molecular Weight

495.9 g/mol

IUPAC Name

N-benzyl-3-tri(propan-2-yl)silyl-N-[3-tri(propan-2-yl)silylprop-2-ynyl]prop-2-yn-1-amine

InChI

InChI=1S/C31H53NSi2/c1-25(2)33(26(3)4,27(5)6)22-16-20-32(24-31-18-14-13-15-19-31)21-17-23-34(28(7)8,29(9)10)30(11)12/h13-15,18-19,25-30H,20-21,24H2,1-12H3

InChI Key

ZSRJXJPBQGNEJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CCN(CC#C[Si](C(C)C)(C(C)C)C(C)C)CC1=CC=CC=C1)(C(C)C)C(C)C

Origin of Product

United States

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